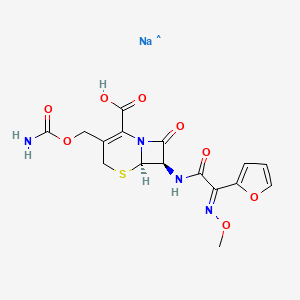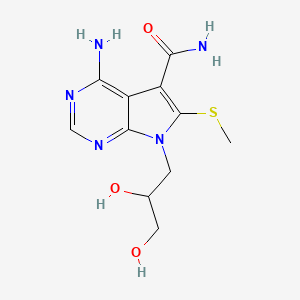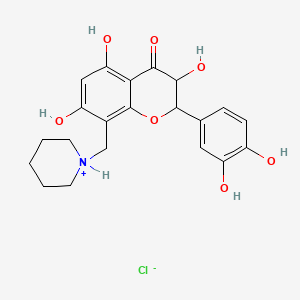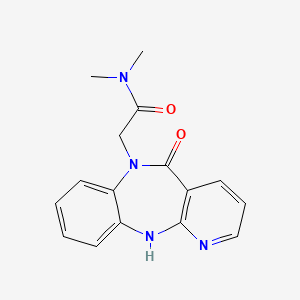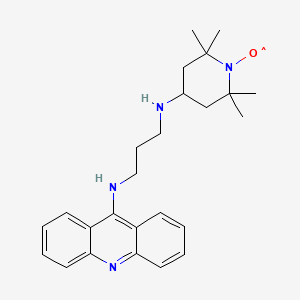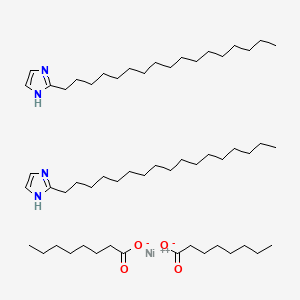
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- is a complex organometallic compound with the molecular formula C56H106N4NiO4. This compound is known for its unique coordination chemistry, where nickel is coordinated by two 2-heptadecyl-1H-imidazole ligands and two octanoate ligands. It is primarily used in research settings, particularly in the fields of catalysis and material science .
Métodos De Preparación
The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent.
- Addition of 2-heptadecyl-1H-imidazole and octanoic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Purification of the product through recrystallization or chromatography .
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Análisis De Reacciones Químicas
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mecanismo De Acción
The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- can be compared with other nickel complexes, such as:
Nickel, bis(2-ethyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-: Similar structure but with shorter alkyl chains, leading to different solubility and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(acetato-kappaO)-: Similar structure but with acetate ligands instead of octanoate, affecting the compound’s stability and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(benzoato-kappaO)-: Similar structure but with benzoate ligands, leading to different electronic and steric properties
The uniqueness of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- lies in its specific ligand combination, which imparts distinct properties and reactivity compared to other nickel complexes.
Propiedades
Número CAS |
68912-08-3 |
|---|---|
Fórmula molecular |
C56H106N4NiO4 |
Peso molecular |
958.2 g/mol |
Nombre IUPAC |
2-heptadecyl-1H-imidazole;nickel(2+);octanoate |
InChI |
InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2 |
Clave InChI |
RMZZCMFBFAGGJS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


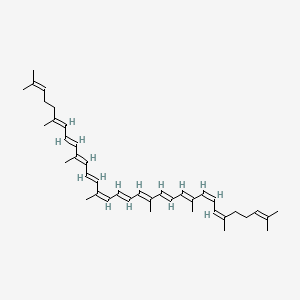
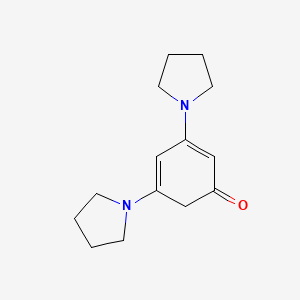
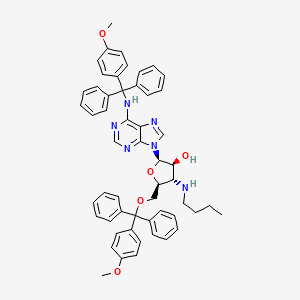

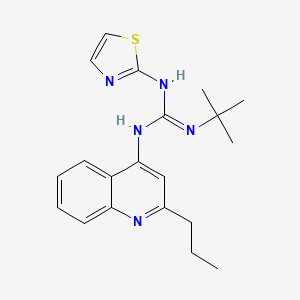


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

